

Application Notes & Protocols: 1,3-Dimethylpyrrolidin-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

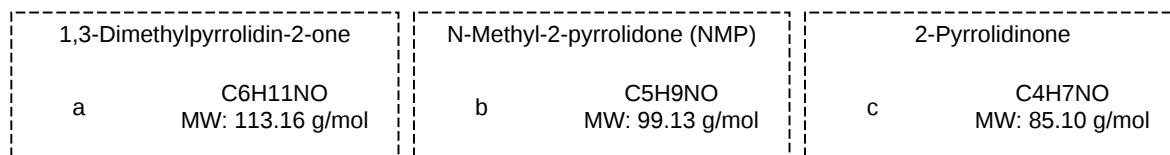
Compound of Interest

Compound Name: 1,3-Dimethylpyrrolidin-2-one

Cat. No.: B7766461

[Get Quote](#)

Abstract


This document provides an in-depth technical guide on **1,3-Dimethylpyrrolidin-2-one**, a niche polar aprotic solvent and chemical intermediate. While not as ubiquitously employed as its structural analogs N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), its unique substitution pattern offers a distinct set of physicochemical properties that can be strategically leveraged in organic synthesis. This guide moves beyond a simple recitation of facts to offer expert analysis on the potential applications, rationale for its use, and detailed protocols where it may serve as a valuable alternative to more conventional solvents. We will explore its role in facilitating challenging transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Introduction: Understanding 1,3-Dimethylpyrrolidin-2-one

1,3-Dimethylpyrrolidin-2-one is a five-membered lactam (a cyclic amide) with methyl groups on both the nitrogen atom and the carbon at the 3-position.^{[1][2]} Its chemical structure, particularly the C3-methylation, distinguishes it from the widely used solvent N-methyl-2-pyrrolidone (NMP). This structural alteration, while seemingly minor, can influence its steric profile, solvent-solute interactions, and overall reactivity, making it a subject of interest for specialized applications in drug discovery and fine chemical synthesis.^[3]

The pyrrolidinone core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[4][5] Consequently, derivatives like **1,3-Dimethylpyrrolidin-2-one** are valuable as intermediates and building blocks for the synthesis of more complex molecular architectures.[3]

Diagram 1: Structural Comparison of Pyrrolidinone-based Solvents

[Click to download full resolution via product page](#)

Caption: Chemical structures of **1,3-Dimethylpyrrolidin-2-one** and related analogs.

Physicochemical Properties and Rationale for Use

The decision to employ a specific solvent is critical to the success of a chemical reaction. The properties of **1,3-Dimethylpyrrolidin-2-one** suggest its utility as a high-boiling, polar aprotic solvent.

Property	Value	Source
IUPAC Name	1,3-dimethylpyrrolidin-2-one	[1]
CAS Number	19597-07-0	[1]
Molecular Formula	C ₆ H ₁₁ NO	[1][2]
Molecular Weight	113.16 g/mol	[1]
Boiling Point	~154 °C	[3]
Density	~0.98 g/mL	[3]
Appearance	Colorless liquid	[3]

Expertise & Experience: Why Choose 1,3-Dimethylpyrrolidin-2-one?

The primary rationale for selecting **1,3-Dimethylpyrrolidin-2-one** over a more common solvent like NMP or DMF stems from the need to modulate the reaction environment in a specific way:

- Enhanced Solubility: Its lipophilic character is slightly increased by the additional methyl group, which may enhance the solubility of nonpolar organic substrates while retaining its ability to dissolve salts and polar reagents.
- Steric Influence: The methyl group at the C3 position introduces steric bulk adjacent to the carbonyl group. This can influence solvation shells around dissolved species, potentially altering the reactivity of catalysts or reagents and, in some cases, improving selectivity by disfavoring certain reaction pathways.
- Reaction Kinetics: A different solvent environment can impact the rate of key steps in a catalytic cycle, such as oxidative addition or reductive elimination in cross-coupling reactions. For sluggish reactions, screening solvents like **1,3-Dimethylpyrrolidin-2-one** can be a viable optimization strategy.
- Mitigation of Side Reactions: In some cases, solvents like DMF can participate in side reactions. The structural features of **1,3-Dimethylpyrrolidin-2-one** may render it more inert under specific reaction conditions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.^[6] High-boiling polar aprotic solvents are frequently essential for these transformations, particularly for less reactive coupling partners (e.g., aryl chlorides) that require elevated temperatures.^[8]

While specific literature protocols extensively featuring **1,3-Dimethylpyrrolidin-2-one** are not abundant, its properties make it a logical candidate for investigation in reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate. [9] The choice of solvent is crucial for dissolving the inorganic base (e.g., K_2CO_3 , Cs_2CO_3) and stabilizing the palladium catalyst.[8][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-dimethylpyrrolidin-2-one 95% | CAS: 19597-07-0 | AChemBlock [achemblock.com]
- 2. PubChemLite - 1,3-dimethylpyrrolidin-2-one (C₆H₁₁NO) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. BIOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. research.lancaster-university.uk [research.lancaster-university.uk]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols: 1,3-Dimethylpyrrolidin-2-one in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7766461#1-3-dimethylpyrrolidin-2-one-in-organic-synthesis-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com